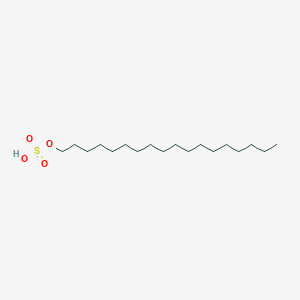

Sulfuric acid, monooctadecyl ester

Description

Properties

IUPAC Name |

octadecyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21/h2-18H2,1H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWGGPRWKSHASF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042432 | |

| Record name | Sulfuric acid, monooctadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143-03-3 | |

| Record name | Octadecyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid, monooctadecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, monooctadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, monooctadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFURIC ACID, MONOOCTADECYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K1H616V7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Sulfuric Acid, Monooctadecyl Ester and Analogous Long Chain Alkyl Sulfates

Classical Esterification and Sulfation Processes in Laboratory Synthesis

The traditional laboratory synthesis of long-chain alkyl sulfates, including sulfuric acid, monooctadecyl ester, relies on the direct reaction of the corresponding alcohol with a suitable sulfating agent. These methods, while effective, often involve harsh reagents and produce significant byproducts.

Direct Reaction of Alcohols with Sulfating Agents (e.g., Sulfur Trioxide, Chlorosulfonic Acid)

The direct reaction of long-chain alcohols with potent sulfating agents is a primary method for producing alkyl sulfates. veolianorthamerica.comlsu.edu Sulfur trioxide (SO₃) and chlorosulfonic acid (ClSO₃H) are two of the most common reagents employed in this process. veolianorthamerica.comlsu.edu

Sulfur Trioxide (SO₃): The reaction of a long-chain alcohol, such as octadecanol, with sulfur trioxide is a rapid and highly exothermic process that yields the corresponding alkyl hydrogen sulfate (B86663). google.com The high reactivity of SO₃ necessitates careful control of reaction conditions to prevent charring and discoloration of the product. google.comgoogle.com Industrial processes often utilize a falling film reactor where a thin film of the organic reactant is contacted with a gaseous mixture of SO₃ and an inert gas, like air. enviro.wikigoogle.com This technique allows for efficient heat removal and controlled reaction rates. enviro.wiki The conversion of the alcohol to the sulfated product can be as high as 97-99%. google.com

Chlorosulfonic Acid (ClSO₃H): Chlorosulfonic acid is another powerful sulfating agent that reacts readily with long-chain alcohols to produce alkyl sulfates and hydrogen chloride (HCl) as a byproduct. veolianorthamerica.comchemcess.com This reaction is generally less aggressive than sulfation with SO₃, resulting in better color and yield of the final product. veolianorthamerica.com The reaction is typically carried out using stoichiometric amounts of the reagents, which simplifies purification. veolianorthamerica.com For solid alcohols, the reaction is often conducted in a halogenated solvent. veolianorthamerica.com

A general equation for the reaction of an alcohol with chlorosulfonic acid is: ROH + ClSO₃H → ROSO₃H + HCl chemcess.com

This method is versatile and can be applied to a variety of long-chain alcohols. veolianorthamerica.com

Optimization of Reaction Conditions and Catalyst Selection in Esterification

The efficiency and selectivity of alkyl sulfate synthesis are highly dependent on the optimization of reaction conditions and, where applicable, the choice of catalyst.

Reaction Conditions: Key parameters that require careful control include temperature, molar ratio of reactants, and reaction time. For instance, in the sulfonation of methyl esters, an increase in the SO₃/organic liquid mole ratio and the percentage of SO₃ in the gas stream leads to a higher concentration of the active matter in the product. enviro.wiki However, exceeding a critical mole ratio can lead to the rapid formation of undesirable byproducts. chemithon.com Temperature control is also crucial; for example, in the sulfation of alcohols with sulfur trioxide, the reaction is often initiated at temperatures between 80-120°F. google.com

Catalyst Selection: While direct sulfation with strong agents like SO₃ and ClSO₃H often does not require a catalyst, other esterification methods benefit from their use. For the synthesis of esters from carboxylic acids and alcohols, concentrated sulfuric acid is a common catalyst. youtube.comlibretexts.orgyoutube.com In the synthesis of long-chain alkylphenols, solid superacid catalysts like Fe₂O₃·SO₄²⁻ have shown excellent performance. researchgate.net The catalytic activity of such solid acids can be optimized by adjusting the calcination temperature. researchgate.net For specific applications, phase transfer catalysts can be employed to facilitate reactions between reactants in different phases. researchgate.net For instance, the synthesis of long-chain alkoxyethoxysulfates can be achieved using a phase transfer catalyst like TEBA or Cetrimide at room temperature with good yields. researchgate.net

The following table summarizes the impact of various reaction parameters on the synthesis of alkyl sulfates.

| Parameter | Effect on Reaction | Example |

| Temperature | Influences reaction rate and byproduct formation. | Increasing temperature generally increases reaction rate but can lead to charring with strong sulfating agents. google.com |

| Molar Ratio | Affects conversion and product purity. | A slight excess of the sulfating agent can drive the reaction to completion, but a large excess can cause side reactions. chemithon.com |

| Catalyst | Can increase reaction rate and selectivity. | Concentrated sulfuric acid is a common catalyst for esterification. libretexts.org Solid acid catalysts are used for alkylphenol synthesis. researchgate.net |

| Solvent | Can facilitate the reaction of solid reactants and help control temperature. | Halogenated solvents are often used for the sulfation of solid alcohols with chlorosulfonic acid. veolianorthamerica.com |

Environmentally Benign Synthesis Approaches for Alkyl Sulfates

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for the synthesis of alkyl sulfates. These approaches are guided by the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. sigmaaldrich.compatsnap.com

Transesterification of Ionic Liquids for Alkyl Sulfate Production

A novel and environmentally friendly route to long-chain alkyl sulfates involves the transesterification of ionic liquids. rsc.orgfau.deepa.gov This two-step process begins with the synthesis of a methylsulfate (B1228091) or ethylsulfate ionic liquid through direct alkylation. rsc.org In the second step, this intermediate undergoes a transesterification reaction with a long-chain alcohol, yielding the desired alkyl sulfate and liberating methanol (B129727) or ethanol (B145695) as the only byproduct. rsc.org

This method offers several advantages:

It is a halide-free process. rsc.org

It is conducted in a solvent-free manner. rsc.org

The only byproducts are volatile alcohols, which can be easily removed. rsc.org

The process is straightforward to scale up. rsc.org

Ionic liquids can also act as catalysts in transesterification reactions, offering an alternative to conventional acid or base catalysts that often pose environmental and corrosion problems. nih.gov

Atom-Economical and Solvent-Free Synthetic Strategies

The principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is a key driver in the development of greener synthetic methods. sigmaaldrich.comnih.gov

Atom Economy: Traditional synthesis routes can have lower atom economies due to the formation of byproducts. For example, the indirect synthesis of lauryl glucoside, a related surfactant, has an atom economy of 79%, while a more direct method can achieve 95%. nih.gov The goal is to design reactions where the majority of the atoms from the reactants are found in the desired product. rsc.org

Solvent-Free Synthesis: The elimination of volatile organic solvents is another crucial aspect of green chemistry, as solvents contribute significantly to chemical pollution. royalsocietypublishing.org The transesterification of ionic liquids mentioned earlier is an example of a solvent-free approach. rsc.org Other methods aim to conduct reactions in the absence of a solvent or in more benign media like water. researchgate.net

The following table highlights some atom-economical and solvent-free approaches:

| Synthetic Strategy | Description | Advantages |

| Transesterification of Ionic Liquids | A two-step, solvent-free process to produce long-chain alkyl sulfates. rsc.org | Halide-free, high atom economy, easy scale-up. rsc.org |

| Direct Addition Reactions | Reactions where all atoms of the reactants are incorporated into the product. | 100% atom economy. youtube.com |

| Catalytic Processes | Using catalysts to enable reactions with higher selectivity and lower waste. sigmaaldrich.com | Reduced energy consumption, increased selectivity, less use of harmful reagents. youtube.com |

Principles of Green Chemistry in Alkyl Sulfate Synthesis

The twelve principles of green chemistry provide a framework for designing safer and more sustainable chemical processes. sigmaaldrich.comroyalsocietypublishing.orgyoutube.com These principles are increasingly being applied to the synthesis of alkyl sulfates and other surfactants.

Key principles relevant to alkyl sulfate synthesis include:

Prevention of Waste: It is better to prevent waste than to treat it after it has been created. sigmaaldrich.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or avoided. sigmaaldrich.comroyalsocietypublishing.org Water and ionic liquids are considered greener alternatives. researchgate.netyoutube.com

Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. sigmaaldrich.comyoutube.com

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. sigmaaldrich.comyoutube.com

Reduce Derivatives: Unnecessary derivatization steps should be minimized or avoided as they require additional reagents and generate waste. sigmaaldrich.comyoutube.com

By adhering to these principles, the chemical industry can develop more sustainable methods for producing this compound, and other important long-chain alkyl sulfates, reducing their environmental impact. patsnap.compatsnap.com

Modification and Derivatization Strategies for Alkyl Sulfates

The functionalization of long-chain alkyl sulfates, such as this compound, is crucial for enhancing their utility. Key strategies involve the synthesis of different salt forms and their incorporation into sophisticated molecular assemblies.

Synthesis of Salt Forms of Monoalkyl Esters

The conversion of acidic long-chain alkyl sulfates into their corresponding salts is a fundamental derivatization strategy. This process, typically an acid-base neutralization, allows for the modification of properties such as solubility, critical micelle concentration (CMC), and surface activity.

The general principle involves reacting the alkylsulfuric acid with a suitable base. laballey.com Common bases include alkali metal hydroxides (e.g., sodium hydroxide (B78521), potassium hydroxide), alkali metal carbonates, and ammonia (B1221849) or amines. laballey.comgoogle.com

Sodium Salts: The synthesis of sodium monooctadecyl sulfate can be achieved by reacting n-octadecanol with a sulfating agent like chlorosulfonic acid, followed by neutralization. researchgate.net A general process for neutralizing higher fatty alkyl sulfuric acids involves reacting the acid with an aqueous solution of sodium hydroxide. google.com To manage the exothermic nature of the reaction and prevent product degradation, the neutralization is often carried out in a wiped-film reactor under controlled temperature conditions. google.comgoogle.com The concentration of the reactants is a critical parameter, with higher concentrations of the detergent acid, often above 97.5%, being preferred to achieve a high-solids-concentration detergent salt. google.com

Ammonium (B1175870) Salts: The preparation of ammonium salts of alkyl sulfates can be accomplished by reacting the alkyl sulfuric acid with ammonia solution. rsc.org A laboratory-scale synthesis involves the careful neutralization of dilute sulfuric acid with ammonia solution until a neutral pH is reached, followed by evaporation and crystallization. rsc.org For more complex alkyl phenol (B47542) polyglycol ether sulfates, a two-step process can be employed to minimize unwanted side reactions like ring sulfonation. This involves an initial reaction with sulfur trioxide, neutralization with ammonia to form the ammonium salt of the half ester, and subsequent reaction with sulfamic acid to complete the formation of the ammonium sulfate salt. google.com

Other Alkali Metal Salts: The synthesis of other alkali metal salts, such as potassium salts, follows similar principles of neutralization. laballey.com For instance, reacting sulfuric acid with potassium hydroxide yields potassium sulfate and water. laballey.com Processes have also been developed for the production of alkali metal sulfates from alkali metal hydrogen sulfates by extracting the sulfuric acid with a hydrophilic solvent, leading to the crystallization of the solid alkali metal sulfate. google.com

A variety of neutralizing agents can be employed to produce different salt forms, each imparting specific characteristics to the final product.

Table 1: Common Neutralizing Agents for Alkyl Sulfuric Acids

| Neutralizing Agent | Resulting Salt Form | Reference |

|---|---|---|

| Sodium Hydroxide | Sodium Alkyl Sulfate | google.com |

| Potassium Hydroxide | Potassium Alkyl Sulfate | laballey.com |

| Sodium Carbonate | Sodium Alkyl Sulfate | northindustrial.net |

| Ammonium Hydroxide | Ammonium Alkyl Sulfate | northindustrial.net |

| Ammonia | Ammonium Alkyl Sulfate | rsc.orggoogle.com |

| Lower Alkanolamines (e.g., Triethanolamine) | Alkanolamine Alkyl Sulfate | google.com |

Incorporation of this compound in Complex Systems

Long-chain alkyl sulfates like this compound and its salt forms are frequently incorporated into complex systems such as liposomes, nanoparticles, and emulsions to act as stabilizers, emulsifiers, or functional components.

Liposomal Formulations: Long-chain alkyl sulfates can be integrated into the lipid bilayers of liposomes. The interaction of anionic alkyl sulfates with lipid bilayers has been studied, showing that their partitioning into the bilayer can influence the membrane's properties. researchgate.net For instance, the incorporation of these surfactants can affect the gel-to-liquid-crystalline phase transition of the lipid bilayer. nih.gov While extensive research on the direct incorporation of this compound into liposomes is not widely published, studies on analogous compounds like sodium dodecyl sulfate (SDS) demonstrate their ability to interact with and even solubilize lipid vesicles. researchgate.net Liposomal formulations containing peptide sulfates, such as capreomycin (B601254) sulfate, have been developed for drug delivery applications, indicating the compatibility of the sulfate moiety within these systems. nih.gov

Nanoparticle Systems: In the realm of nanotechnology, long-chain alkyl sulfates are used as surfactants in the synthesis of nanoparticles and as functional components in drug delivery systems. mdpi.com For example, sodium dodecyl sulfate is commonly used in emulsion polymerization to prepare polyacrylate nanoparticles for antibiotic delivery. nih.gov The surfactant stabilizes the nanoparticles and can be subsequently removed or its concentration adjusted to ensure biocompatibility. nih.gov Nanoparticulate systems composed of chitosan (B1678972) and sodium lauryl sulfate have been explored for the oral delivery of insulin (B600854), where the surfactant plays a crucial role in the formation and stability of the nanoparticles. nih.gov Furthermore, N-octyl-O-sulfate chitosan, an amphiphilic derivative, forms micelles that can encapsulate water-insoluble drugs and has been evaluated as a nanocarrier for intravenous drug delivery. nih.govresearchgate.net A nanocomposite of sodium dodecyl sulphate-supported iron silicophosphate has been fabricated as a carrier for the controlled release of drugs like ondansetron. mdpi.com

The following table summarizes the role of analogous long-chain alkyl sulfates in various complex systems.

Table 2: Role of Analogous Long-Chain Alkyl Sulfates in Complex Systems

| Complex System | Alkyl Sulfate Analog | Role | Reference |

|---|---|---|---|

| Liposomes | Sodium Dodecyl Sulfate | Membrane interaction/solubilization | researchgate.net |

| Nanoparticles | Sodium Dodecyl Sulfate | Stabilizer in polymerization | nih.gov |

| Nanoparticles | Sodium Lauryl Sulfate | Nanoparticle formation with chitosan | nih.gov |

| Nanocarriers | N-octyl-O-sulfate chitosan | Micelle formation for drug encapsulation | nih.govresearchgate.net |

| Emulsions | Sodium Dodecyl Sulfate | Emulsifier and stabilizer | acs.orgacs.org |

Advanced Analytical Characterization for Alkyl Sulfate Research

Spectroscopic and Spectrometric Methodologies

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and sensitive detection of octadecyl sulfate (B86663). Mass spectrometry provides molecular weight and structural information through fragmentation, while NMR spectroscopy offers a detailed map of the molecule's atomic connectivity.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly sensitive and selective tool for the analysis of complex mixtures. nih.gov

For a compound like sulfuric acid, monooctadecyl ester, LC-MS can be used to confirm its molecular weight. The monoisotopic mass of the sodium salt of octadecyl sulfate (C18H37NaO4S) is 372.231025 g/mol . epa.govnih.gov In negative ion mode electrospray ionization (ESI), the deprotonated molecule [M-Na]⁻ would be observed at an m/z corresponding to the octadecyl sulfate anion (C18H37O4S⁻).

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov While specific fragmentation patterns for octadecyl sulfate are not detailed in the provided search results, general fragmentation rules for sulfated compounds can be applied. Typically, the sulfate group is readily lost, leading to a prominent fragment corresponding to the loss of SO3 (80 Da). Further fragmentation of the alkyl chain would also be expected. This fragmentation data is crucial for confirming the identity of the compound and distinguishing it from isomers.

LC-MS/MS is particularly valuable for trace analysis due to its high sensitivity and selectivity, allowing for the detection and quantification of octadecyl sulfate at very low concentrations in various sample matrices. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the elucidation of molecular structure. jeolusa.comprimescholars.com It is based on the interaction of the magnetic properties of atomic nuclei with an external magnetic field. libretexts.org For an organic molecule like octadecyl sulfate, ¹H NMR and ¹³C NMR are the most common experiments.

The ¹H NMR spectrum of sodium n-octadecyl sulfate provides distinct signals for the different protons in the molecule. chemicalbook.com Key features would include:

A triplet signal at a low chemical shift (around 0.88 ppm) corresponding to the terminal methyl (CH₃) group of the octadecyl chain.

A large, complex multiplet in the region of approximately 1.2-1.4 ppm, arising from the overlapping signals of the numerous methylene (B1212753) (CH₂) groups in the middle of the alkyl chain.

A triplet signal at a higher chemical shift (downfield) corresponding to the methylene group directly attached to the sulfate ester oxygen (-CH₂-O-SO₃⁻). This signal is shifted downfield due to the deshielding effect of the electronegative oxygen atom.

The integration of the signals in the ¹H NMR spectrum corresponds to the number of protons giving rise to each signal, which helps in confirming the structure. core.ac.uk Similarly, the ¹³C NMR spectrum would show distinct signals for the different carbon atoms in the molecule, with the carbon attached to the sulfate group appearing at a significantly downfield chemical shift.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, providing unambiguous confirmation of the molecular structure of this compound. core.ac.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum is characterized by absorption bands corresponding to its long alkyl chain and its sulfate head group.

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |

| C-H | Asymmetric Stretching | ~2917 | nih.gov |

| C-H | Symmetric Stretching | ~2850 | nih.gov |

| SO₄²⁻ | Symmetric Stretching | ~1084 | nih.gov |

| S=O | Stretching | Not specified | |

| C-O-S | Asymmetrical Stretching | Not specified |

For sodium dodecyl sulfate, the asymmetric and symmetric stretching vibrations of the methylene (CH₂) groups in the alkyl chain are prominent. nih.gov Similarly, the symmetric stretching of the sulfate (SO₄²⁻) head group is a key indicator of the compound's structure. nih.gov These characteristic peaks are instrumental in confirming the chemical identity and purity of alkyl sulfates.

Evaporative Light Scattering Detection (ELSD) in Surfactant Analysis

Evaporative Light Scattering Detection (ELSD) is a valuable technique for the analysis of surfactants like this compound, especially when coupled with High-Performance Liquid Chromatography (HPLC). acs.org This detection method is particularly useful for compounds that lack a UV-absorbing chromophore, which is common for many surfactants. acs.orgresearchgate.net

ELSD operates by nebulizing the eluent from the HPLC column into a fine mist. The mobile phase is then evaporated in a heated drift tube, leaving behind non-volatile analyte particles. These particles scatter a light beam, and the scattered light is measured by a photodetector. The signal is proportional to the mass of the analyte. acs.org

A study by Waters demonstrated the utility of ELSD for the analysis of a series of alkyl sulfate sodium salts, including dodecyl, tetradecyl, and octadecyl sulfate. The analysis was performed using reverse-phase HPLC with a C₁₈ column and a water/acetonitrile gradient. The results showed well-defined peaks for each alkyl sulfate, highlighting the effectiveness of ELSD in separating and detecting these compounds. researchgate.net In a direct comparison, the ELSD chromatogram for octadecyl sulfate sodium showed a distinct peak, whereas UV detection at 230 nm and 190 nm barely registered a signal. researchgate.net

HPLC-ELSD Parameters for Alkyl Sulfate Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column | Waters Spherisorb C₁₈, 3 µm, 4.6 x 150 mm | researchgate.net |

| Mobile Phase | Acetonitrile/Water (30/70 v/v) to ACN/Water (90/10 v/v) in 30 min | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Column Temperature | 45 ˚C | researchgate.net |

Structural Elucidation and Phase Behavior Analysis

Understanding the self-assembly and phase behavior of this compound in solution is critical for its application as a surfactant. Various techniques are employed to investigate its supramolecular structures, phase transitions, and the morphology of its aggregates.

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) for Supramolecular Structures

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are powerful techniques for probing the structure of materials at the nanoscale and atomic scale, respectively. nih.govnih.gov For surfactants like this compound, these methods provide information on the size, shape, and arrangement of self-assembled structures such as micelles and lamellar phases. nih.govacs.org

SAXS is particularly adept at characterizing the larger-scale organization of surfactant aggregates, including their shape and the distances between them. nih.gov WAXS, on the other hand, gives insight into the packing of the alkyl chains within these aggregates, revealing whether they are in a crystalline or disordered state. nih.gov For long-chain alkyl sulfates, SAXS can reveal the formation of ordered structures like lamellar phases, where bilayers of surfactant molecules are separated by water layers. aip.org

Differential Scanning Calorimetry (DSC) for Phase Transition Characterization

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow associated with phase transitions in a material as a function of temperature. cosmeticsinfo.org This is particularly useful for studying the thermotropic phase behavior of surfactants, such as the transition from a crystalline state to a more fluid liquid-crystalline state. cosmeticsinfo.orgresearchgate.net

While a specific DSC thermogram for this compound was not found in the available literature, data for the closely related sodium stearyl fumarate (B1241708) provides some insight. researchgate.netpharmaexcipients.com A DSC thermogram of sodium stearyl fumarate shows multiple endothermic peaks, which can indicate complex phase transitions. researchgate.net For long-chain alkyl sulfates, one would expect to observe transitions related to the melting of the hydrocarbon chains and potentially rearrangements of the head groups. The temperatures and enthalpies of these transitions provide valuable information about the stability and structure of the different phases. cosmeticsinfo.org

X-ray Diffraction (XRD) for Crystalline and Bilayer Structures

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure of materials. For surfactants like this compound, XRD can be used to study the arrangement of molecules in both the solid state and in ordered liquid-crystalline phases. acs.org

Studies on a series of organo-layered double hydroxides modified with anionic surfactants of varying alkyl chain lengths (from C6 to C20) have demonstrated the utility of XRD in characterizing the interlayer spacing. acs.org The results showed a clear increase in the d-spacing with increasing alkyl chain length, consistent with an enlargement of the interlayer distance to accommodate the longer surfactant tails. acs.org This type of analysis can reveal whether the surfactant molecules are arranged in a monolayer or a bilayer within the lamellar structure. acs.org

Electron Microscopy Studies of Aggregates

Electron microscopy, particularly cryogenic transmission electron microscopy (cryo-TEM), is an invaluable tool for directly visualizing the morphology of surfactant aggregates in their native, hydrated state. researchgate.netnih.gov This technique involves rapidly freezing a thin film of the sample solution, preserving the delicate structures of micelles, vesicles, and other self-assembled architectures. jetir.org

Cryo-TEM studies on various surfactants have revealed a rich variety of aggregate morphologies, including spherical and worm-like micelles, as well as unilamellar and multilamellar vesicles. nih.govjetir.org The specific morphology adopted by a surfactant like this compound depends on factors such as its concentration, the temperature, and the ionic strength of the solution. For instance, the addition of salt to a solution of an anionic surfactant can induce a transition from micelles to vesicles. nih.gov These direct visual observations are crucial for understanding the relationship between the molecular structure of the surfactant and its self-assembly behavior.

Interfacial Phenomena and Supramolecular Organization of Sulfuric Acid, Monooctadecyl Ester

Adsorption Behavior at Liquid-Fluid and Solid-Liquid Interfaces

The amphiphilic structure of sulfuric acid, monooctadecyl ester, consisting of a long hydrophobic octadecyl tail and a hydrophilic sulfate (B86663) head, drives its accumulation at interfaces. This behavior is fundamental to its function as a surfactant.

Surface Tension Reduction and Adsorption Monolayer Formation

In aqueous solutions, molecules of this compound migrate to the air-water interface to minimize the unfavorable contact between their hydrophobic tails and water molecules. This leads to the formation of an adsorption monolayer, where the hydrophobic tails are oriented towards the air and the hydrophilic heads remain in the water. This arrangement effectively reduces the surface tension of the water. For its sodium salt, sodium octadecyl sulfate, a surface tension of 36.0 mN/m has been reported for a 1 vol% solution at 20°C. saapedia.org The efficiency of a surfactant in reducing surface tension is a key indicator of its performance. The concentration of surfactant required to lower the surface tension by 20 mN/m is a common metric, and for alkyl sulfates, this value is influenced by the length of the alkyl chain. researchgate.net

Mechanisms of Surfactant Adsorption on Various Substrates

The adsorption of this compound onto solid surfaces is influenced by the nature of the substrate and the surfactant itself. On hydrophobic surfaces, such as octadecylsilane (B103800) (ODS) modified mesoporous silica, the hydrophobic tails of the surfactant molecules can adsorb onto the surface, leading to changes in surface properties. nih.gov The curvature of the substrate also plays a significant role in the self-assembly of adsorbed surfactants. nih.gov For instance, studies with the related surfactant sodium dodecyl sulfate (SDS) on carbonaceous substrates have shown that varying the curvature from a flat graphite (B72142) surface to a cylindrical carbon nanotube results in different self-assembled structures, from micelles to layered and lamellar arrangements. nih.gov This suggests that the geometry of the substrate dictates the packing and orientation of the adsorbed surfactant molecules.

Micellar and Vesicular Self-Assembly Mechanisms

Above a certain concentration in solution, individual surfactant molecules begin to aggregate into organized structures known as micelles and vesicles. This self-assembly is a thermodynamically driven process aimed at minimizing the exposure of the hydrophobic tails to the aqueous environment.

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelle formation begins. wikipedia.org For sodium octadecyl sulfate, the CMC at 40°C is reported to be 0.16 mmol/L. saapedia.org The CMC can be determined by monitoring changes in the physical properties of the surfactant solution as a function of concentration, such as surface tension, conductivity, and viscosity. nih.govresearchgate.net Several factors can influence the CMC, including temperature, the presence of electrolytes, and the addition of co-solvents. wikipedia.org For instance, increasing temperature generally leads to an increase in the CMC, while the addition of salts tends to decrease it. researchgate.net The presence of organic additives, like glycerol (B35011), can also affect the CMC and the thermodynamics of micellization. tandfonline.com

Table 1: Physicochemical Properties of Sodium Octadecyl Sulfate

| Property | Value | Conditions |

|---|---|---|

| Surface Tension | 36.0 mN/m | 1 vol% solution, 20°C saapedia.org |

| Critical Micelle Concentration (CMC) | 0.16 mmol/L | 40°C saapedia.org |

| Krafft Point | 54 / 56 °C | saapedia.org |

Formation and Characterization of Micellar Aggregates

Once the CMC is exceeded, additional surfactant monomers added to the solution predominantly form micelles. wikipedia.org These are typically spherical aggregates where the hydrophobic tails form a core and the hydrophilic heads form a shell, interacting with the surrounding water. The size and shape of these micelles can be influenced by factors such as salt concentration. nih.govacs.org For example, in the presence of high salt concentrations, micelles of sodium dodecyl sulfate can grow and change shape. nih.gov The aggregation number, which is the number of surfactant molecules in a single micelle, can be determined using techniques like static quenching fluorescence. tandfonline.com The dynamics of micellar systems, such as the exchange of surfactant molecules between micelles, can also be studied. nih.gov

Spontaneous Formation of Vesicular Structures

Under certain conditions, surfactants like this compound can form vesicles, which are enclosed bilayer structures. cardiff.ac.uk The formation of vesicles from single-tailed surfactants like sodium dodecyl sulfate has been observed, sometimes mediated by factors like a rough surface. researchgate.net These vesicular structures can exhibit remarkable stability. cardiff.ac.ukresearchgate.net The solubilization of lipid vesicles by detergents like sodium dodecyl sulfate is a well-studied process that involves the partitioning of the detergent into the lipid bilayer, leading to changes in membrane curvature and eventually the formation of mixed micelles. acs.org

Complexation with Polyelectrolytes and Other Amphiphiles

The interaction of this compound, an anionic surfactant, with oppositely charged polymers or surfactants leads to the formation of complex supramolecular structures driven by a combination of electrostatic and hydrophobic forces.

Investigation of Supramolecular Structures in Polyethylenimine-Alkyl Sulfate Complexes

The association between the highly branched, cationic polyelectrolyte Polyethylenimine (PEI) and anionic alkyl sulfates serves as a model for understanding these complex interactions. Studies using sodium dodecyl sulfate (SDS), a shorter-chain analogue of octadecyl sulfate, show that the morphology of the resulting complexes is highly dependent on the solution's pH. nih.gov

At low pH, PEI is highly protonated and carries a high positive charge. Its interaction with anionic surfactants at low concentrations leads to the formation of disklike aggregates. nih.govacs.org As the surfactant concentration increases, these initial structures evolve into more complex three-dimensional arrangements. nih.govacs.org A key feature observed at higher surfactant concentrations is a Bragg-like peak in small-angle neutron scattering (SANS) data, which indicates the formation of a well-ordered, lamellar internal structure within the PEI-surfactant aggregates. nih.gov

Conversely, at high pH (e.g., 10.1), PEI has a low charge density. In this state, the polymer is believed to function as a template onto which the surfactant molecules aggregate, with scattering data showing more subtle changes as surfactant concentration increases. nih.gov While specific studies on the PEI-octadecyl sulfate system are not prevalent, the stronger hydrophobic nature of the C18 alkyl chain in octadecyl sulfate would be expected to enhance the self-assembly process, likely leading to the formation of ordered structures at lower concentrations compared to its dodecyl sulfate counterpart.

Influence of Alkyl Chain Length and pH on Complex Morphology

The morphology of polyelectrolyte-surfactant complexes is governed by factors including the alkyl chain length of the surfactant and the pH of the medium, which controls the charge density of the polyelectrolyte. nih.govresearchgate.net

Alkyl Chain Length: The length of the nonpolar alkyl chain is a critical determinant of the hydrophobic interactions driving the aggregation. Longer alkyl chains, such as the C18 chain of monooctadecyl ester, lead to stronger hydrophobic forces. This enhanced attraction generally results in more stable and more organized aggregate structures. chemrxiv.org In various systems, longer chains have been shown to promote the formation of more compact and ordered assemblies, such as lamellar phases or vesicles, at lower concentrations than surfactants with shorter chains. researchgate.netchemrxiv.org

pH: The pH directly influences the degree of ionization of polyelectrolytes like PEI. nih.gov At low pH, the high charge density of PEI promotes strong electrostatic attraction with anionic surfactants, leading to charge neutralization and the formation of compact, often precipitated, complexes. nih.gov At high pH, the reduced charge on the polymer chain results in weaker electrostatic interactions, and the resulting complexes may be smaller or less structured. nih.gov

Catanionic Complex Formation and Aggregate Disruption

When an anionic surfactant like this compound is mixed with a cationic surfactant, they can form "catanionic" complexes. These mixtures exhibit unique aggregation behavior due to the strong electrostatic attraction between the oppositely charged headgroups. This attraction neutralizes the electrostatic repulsion that normally exists between like-charged surfactant headgroups, significantly lowering the critical micelle concentration (CMC) and favoring the formation of larger, more complex aggregates.

Electrokinetic Potential Studies of Metal Oxide Dispersions

The adsorption of this compound onto the surface of metal oxide particles dramatically alters their surface chemistry and electrokinetic properties, such as the isoelectric point and zeta potential.

Impact of this compound on Isoelectric Point and Zeta Potential of Solids

The isoelectric point (IEP) is the pH at which a solid surface in a dispersion has zero net electrical charge. azom.com Ionic surfactants can significantly shift the IEP of particles. semanticscholar.org this compound, being an anionic surfactant, adsorbs onto positively charged metal oxide surfaces (at pH values below their natural IEP), such as titania (TiO₂), alumina (B75360) (Al₂O₃), and hematite (B75146) (Fe₂O₃). semanticscholar.orgresearchgate.net

This adsorption introduces negative charges from the sulfate headgroups onto the particle surface. The immediate effect is a shift of the IEP to a lower pH. semanticscholar.orgresearchgate.net As the surfactant concentration increases, sufficient negative charge accumulates on the surface to overcome the initial positive charge, eventually resulting in a negative zeta potential across the entire measured pH range. researchgate.netresearchgate.net Compared to shorter-chain alkyl sulfates, the long-chain octadecyl sulfate is particularly effective, inducing these significant shifts and charge reversal at very low concentrations. semanticscholar.orgresearchgate.net For instance, with titania, which has a natural IEP of around 6.5, the addition of octadecyl sulfate at a concentration of 1.1 x 10⁻⁵ M is enough to render the zeta potential negative over the entire pH range studied. semanticscholar.orgresearchgate.net

Effects of Surfactant Concentration and Ionic Strength on Electrokinetic Properties

The concentration of this compound is a primary determinant of the electrokinetic behavior of metal oxide dispersions. semanticscholar.org Research on titania particles demonstrates a clear, progressive change in zeta potential as the surfactant concentration is increased. semanticscholar.orgresearchgate.net

At very low concentrations (e.g., 3.2 x 10⁻⁶ M): A slight shift in the IEP is observed, but the particles retain a positive zeta potential in the acidic pH range.

At intermediate concentrations (e.g., 1.1 x 10⁻⁵ M): The surface becomes sufficiently saturated with surfactant anions to exhibit a negative zeta potential across the full pH spectrum. However, the potential may still be pH-dependent, often being more negative at higher pH values. semanticscholar.orgresearchgate.net

At high concentrations (e.g., 2.1 x 10⁻⁵ M): The zeta potential becomes strongly negative (around -50 mV) and largely independent of pH over a wide range. semanticscholar.orgresearchgate.net

Interestingly, the influence of this compound on the zeta potential and IEP of titania has been shown to be largely independent of the ionic strength of the solution. semanticscholar.orgresearchgate.net Studies comparing the effects in 10⁻³ M and 10⁻² M NaCl solutions revealed very similar zeta potential vs. pH curves, indicating that the strong, specific adsorption of the long-chain surfactant dominates the surface charge characteristics over the general screening effects of the background electrolyte. semanticscholar.org

Interactive Data Table: Effect of Sodium Octadecyl Sulfate Concentration on the Zeta Potential of Titania (TiO₂) Dispersions

The following table summarizes the observed effects of increasing concentrations of sodium octadecyl sulfate on the electrokinetic properties of titania dispersions in a 5% w/w ethanol (B145695)/water medium. semanticscholar.orgresearchgate.net

| Concentration of Sodium Octadecyl Ester (mol/L) | Observed Effect on Titania Zeta Potential | Isoelectric Point (IEP) |

| 0 (Control) | Positive zeta potential in acidic range, negative in alkaline range. | ~6.5 |

| 5.4 x 10⁻⁶ | Substantial shift in IEP, but zeta potential remains positive in the acidic range. | Shifted to lower pH |

| 1.1 x 10⁻⁵ | Negative zeta potential across the entire pH range; more negative (approx. -50 mV) at pH > 7 and less negative (approx. -20 mV) at pH < 4. | No longer observed |

| 2.1 x 10⁻⁵ | Negative and pH-independent zeta potential (approx. -50 mV) across the entire pH range. | No longer observed |

Co-assembly and Crystalline Phase Formation

The organization of amphiphilic molecules into well-defined supramolecular structures is a cornerstone of materials science and product formulation. This compound, a long-chain alkyl sulfate, exhibits complex self-assembly behavior, particularly in the presence of co-solvents like glycerol. This section delves into the co-assembly processes and the resulting crystalline phases, with a focus on the interplay of molecular interactions and thermal responsiveness.

Co-crystallization with Glycerol and Microfibrillar Phase Reproduction

The co-assembly of n-alkyl sulfates with glycerol can lead to the formation of a distinct microfibrillar crystalline phase. Research on even-chained n-alkyl sulfates, with alkyl chain lengths from 12 to 18 carbon atoms, has demonstrated the successful reproduction of this microfibrillar structure. researchgate.net In these systems, a notable observation is the uniform increase in the lamellar period of the phase with an increase in the length of the alkyl chain. researchgate.net

The formation of this crystalline phase is a result of the co-crystallization of the alkyl sulfate and glycerol molecules. Through the analysis of diffraction patterns, specifically by reconstructing electron density profiles, the lamellar structural motif of this phase has been elucidated. This analysis has also made it possible to determine the specific location and stoichiometry of glycerol within the crystalline lattice. researchgate.net The interaction between the sulfate headgroups and the glycerol layers is hypothesized to be the primary mediator of this co-assembly, a principle that may be universally applicable to similar systems composed of n-alkyl sulfate homologues. researchgate.netnih.gov

Studies combining optical microscopy with small- and wide-angle X-ray scattering (SAXS/WAXS) have been instrumental in characterizing these n-alkyl sulfate-glycerol solutions. researchgate.netnih.gov Furthermore, time-resolved SAXS has been employed to investigate the kinetics of phase formation in mixtures containing sodium dodecylsulfate (a related alkyl sulfate), glycerol, and water. researchgate.net These investigations have revealed that in mixtures with low water content (below 6 wt%), isothermal solidification at 20°C results in the formation of either SDS-glycerol crystals or anhydrous SDS. The formation of the desired co-crystals is found to be inhibited by the presence of higher water concentrations. researchgate.netnih.gov This understanding of the phase behavior allows for the targeted creation of new gel structures that utilize the glycerol-sulfate motif to generate microfibrils, thereby expanding the formulation possibilities for products containing these components. researchgate.net

| System | Chain Length | Key Observation | Reference |

| n-alkyl sulfates in glycerol | 12 to 18 | Lamellar period increases with alkyl chain length | researchgate.net |

| SDS-glycerol-water mixtures | 12 | SDS-glycerol crystal formation inhibited by >6 wt% water | researchgate.netnih.gov |

Role of Intermolecular Interactions in Ordered Structure Formation

The primary driving force for the co-assembly is the interaction between the polar sulfate headgroups of the this compound and the hydroxyl groups of glycerol. researchgate.net This is likely mediated through strong hydrogen bonding, creating a distinct glycerol-sulfate layer within the lamellar structure. researchgate.net The hydrophobic alkyl chains of the octadecyl sulfate molecules then self-associate through van der Waals forces, leading to the formation of well-defined bilayers. uni-regensburg.de

In addition to these primary interactions, other forces contribute to the stability and long-range order of the supramolecular assembly. Electrostatic interactions between the charged sulfate groups and any available counter-ions can play a significant role. researchgate.net The steric effects of the bulky octadecyl chains also influence the packing of the molecules within the lamellae. researchgate.net The interplay of these forces—hydrogen bonding, van der Waals interactions, electrostatic forces, and steric hindrance—determines the final, ordered structure of the co-crystals. researchgate.netresearchgate.net The ability to form these ordered structures is not unique to this specific system; similar principles of intermolecular interactions driving self-assembly are observed in a wide range of dual-metal assemblies and other surfactant systems. researchgate.net

| Interaction Type | Participating Moieties | Role in Assembly |

| Hydrogen Bonding | Sulfate headgroups and Glycerol hydroxyl groups | Mediates co-assembly and formation of glycerol-sulfate layers |

| Van der Waals Forces | Hydrophobic alkyl chains | Drives the formation of ordered bilayers |

| Electrostatic Interactions | Charged sulfate groups and counter-ions | Contributes to the stability of the assembly |

| Steric Effects | Bulky alkyl chains | Influences molecular packing within the lamellae |

Thermal Response of Supramolecular Networks Driven by Alkyl Chains

The supramolecular networks formed by the co-assembly of this compound and glycerol exhibit a response to changes in temperature, a behavior that is significantly influenced by the long alkyl chains. The thermal response of such organized molecular systems is a critical aspect of their material properties and potential applications.

Studies on the thermal behavior of supramolecular assemblies have shown that alkyl chains play a crucial role in the thermal expansion of the network. researchgate.netnih.govmpg.de Temperature-induced fluctuations of the alkyl chains can lead to changes in the free energy of the system, compensating for alterations in the enthalpic energy arising from reduced van der Waals interactions between the interdigitated chains. mpg.de This can result in a significant thermal expansion of the molecular assembly. researchgate.netnih.govmpg.de

| Component | Thermal Event | Temperature | Significance |

| Glycerol | Glass Transition | ~ -78.6 °C | Indicates change in amorphous phase behavior |

| Glycerol | Onset of Vaporization | 199 °C | Defines upper temperature limit for liquid glycerol |

| Alkyl Chains | Thermal Fluctuations | Temperature Dependent | Drives thermal expansion of the supramolecular network |

Environmental Biodegradation and Fate of Long Chain Alkyl Sulfates

Biochemical Pathways of Alkyl Sulfate (B86663) Degradation

The biodegradation of linear alkyl sulfates like sulfuric acid, monooctadecyl ester is a multi-step process carried out by diverse microbial communities in the environment. The initial and crucial step involves the enzymatic cleavage of the sulfate ester bond, followed by the oxidation of the long alkyl chain.

ω-Oxidation and β-Oxidation Mechanisms of Alkyl Chains

The degradation of the C18 alkyl chain of this compound primarily proceeds through two key metabolic pathways: ω-oxidation (omega-oxidation) and β-oxidation.

ω-Oxidation: This pathway initiates the oxidation of the terminal methyl group (the ω-carbon) of the alkyl chain. epa.gov This process is catalyzed by a class of enzymes known as cytochrome P450 monooxygenases, which introduce a hydroxyl group at the ω-position, forming a primary alcohol. epa.gov This alcohol is then further oxidized to an aldehyde and subsequently to a carboxylic acid, resulting in a dicarboxylic acid. hu.edu.jounimelb.edu.auunit.no

β-Oxidation: Following the initial ω-oxidation, the resulting dicarboxylic acid, or the fatty acid formed after the hydrolysis of the sulfate group, undergoes β-oxidation. wikipedia.orgaocs.orglibretexts.org This is a stepwise process where two-carbon units are sequentially cleaved from the carboxyl end of the fatty acid chain in the form of acetyl-CoA. libretexts.orglibretexts.org The acetyl-CoA then enters the citric acid cycle, where it is further metabolized to carbon dioxide and water, generating energy for the microorganisms. libretexts.org For an even-numbered carbon chain like the C18 chain of monooctadecyl ester, this process continues until the entire chain is broken down. epa.gov

The proposed metabolic pathway for even-numbered chain length alkyl sulfates involves initial ω-oxidation, followed by β-oxidation, which produces metabolites with shorter chain lengths. epa.gov

Degradation of Hydrophilic and Hydrophobic Moieties

The complete biodegradation of this compound requires the breakdown of both its hydrophobic alkyl chain and its hydrophilic sulfate head.

Degradation of the Hydrophobic Moiety: The hydrophobic C18 alkyl chain, released as 1-octadecanol, is then degraded through the oxidation pathways described in section 5.1.1. The alcohol is first oxidized to the corresponding fatty acid, stearic acid. This fatty acid then enters the β-oxidation spiral, where it is progressively shortened by two-carbon units. libretexts.orglibretexts.org

Influence of Alkyl Chain Branching and Length on Biodegradation

The molecular structure of alkyl sulfates, particularly the linearity and length of the alkyl chain, significantly impacts their biodegradability.

Linearity vs. Branching Effects on Degradability

The linearity of the alkyl chain is a crucial factor for efficient biodegradation. Linear alkyl sulfates, such as this compound, are readily biodegradable. cleaninginstitute.org In contrast, branched alkyl sulfates exhibit significantly slower degradation rates. ebi.ac.ukcleaninginstitute.org The presence of branching, especially extensive branching, hinders the action of the enzymes involved in β-oxidation. ebi.ac.uk Microorganisms may lack the specific enzyme systems required to attack and degrade highly branched hydrocarbon chains. ebi.ac.uk Studies on other types of surfactants, like alkylbenzene sulfonates, have also shown that branching in the alkyl chain leads to greater resistance to microbial degradation.

Chain Length Dependence of Biodegradation Rates

The length of the alkyl chain also plays a role in the rate of biodegradation. While linear alkyl sulfates are generally considered readily biodegradable, the rate can be influenced by the number of carbon atoms in the chain.

Toxicity of alkyl sulfates to aquatic organisms has been observed to increase with an increase in the alkyl chain length. cleaninginstitute.org Some studies on other classes of surfactants, such as alkyl polyglucosides, have shown that longer alkyl chains (e.g., C14) can lead to slower degradation rates compared to shorter chains (e.g., C8, C10, C12). researchgate.net For alkyl sulfates, it has been noted that while they are extensively metabolized, the clearance from tissues can be slower for longer chain variants like C18 compared to shorter chains like C10. However, other studies on linear alkylbenzene sulfonates have reported that half-lives for mineralization were not significantly different for homologs with alkyl chain lengths from C10 to C14.

Environmental Fate in Aqueous Systems and Soil

The environmental fate of this compound is primarily governed by its rapid biodegradation in both aquatic and terrestrial environments.

In aqueous systems, linear primary alkyl sulfates are readily biodegraded under both laboratory and field conditions. cleaninginstitute.org They are generally not expected to persist in surface waters. epa.gov

In soil environments, these compounds are also subject to microbial degradation. The sorption of long-chain anionic surfactants to soil particles is a key process influencing their fate. The extent of sorption is influenced by soil properties, such as organic carbon content, and the chemical's molecular structure. mdpi.commdpi.comnih.gov Longer alkyl chains tend to increase the hydrophobicity of the molecule, which can lead to greater sorption to soil organic matter. mdpi.com This sorption can reduce the concentration of the chemical in the soil solution and its potential to leach into groundwater. However, because they are readily biodegradable, significant accumulation in soil is not generally expected. epa.gov Studies on the land application of sludge containing surfactants have indicated that microbial degradation can significantly reduce their concentrations over time. nih.gov

Degradation in Wastewater Treatment Plants (WWTPs)

Long-chain alkyl sulfates, including monooctadecyl ester, are effectively removed during wastewater treatment. Activated sludge treatment processes have demonstrated high removal rates for analogous alkyl sulfate surfactants. For instance, studies on alkyl ethoxylate sulfates (AES), which contain an alkyl sulfate component, show an average removal rate of 98% in activated sludge treatment plants. researchgate.net The primary mechanism of removal is biodegradation, a process initiated by sulfatase enzymes that break the sulfate ester bond. who.intcleaninginstitute.org This initial step is crucial as it eliminates the surfactant properties of the molecule. nih.gov The resulting alcohol is then further oxidized and degraded by microorganisms. who.intcleaninginstitute.org

The efficiency of this biodegradation can be influenced by the structure of the alkyl chain. While linear primary alkyl sulfates are readily biodegradable, branched structures may require specific microbial enzymes for degradation. cleaninginstitute.org The high removal efficiency in WWTPs significantly reduces the amount of these surfactants released into the environment.

Adsorption to Sewage Sludge and Soil Environment

Due to their surfactant properties, long-chain alkyl sulfates have a tendency to adsorb to particulate matter, including sewage sludge and soil. nih.govnih.gov This adsorption is a key process influencing their environmental distribution. When released into soil, for instance through the application of sewage sludge as a fertilizer, these compounds can undergo further degradation in the aerobic soil environment. nih.gov

The adsorption behavior is influenced by the organic carbon content of the soil and the presence of other substances. For example, the addition of certain organic cations to soil has been shown to create a more effective medium for retaining dissolved contaminants. nih.gov In the case of alkyl sulfates, their adsorption to sludge can lead to their removal from the aqueous phase during wastewater treatment. For example, dodecyl sulfates have been measured in sewage sludge, with concentrations decreasing after anaerobic digestion. industrialchemicals.gov.au

The degradation of these surfactants in soil is an important factor in mitigating their potential environmental impact. Studies on similar compounds like sodium lauryl ether sulfate (SLES) in soil have shown degradation half-lives ranging from 9 to 25 days, with faster degradation in soils with higher microbial populations. researchgate.net

Predicted Environmental Concentrations in Waterways

The concentration of long-chain alkyl sulfates expected in waterways is a critical factor for assessing their potential environmental risk. Due to their high removal rates in WWTPs, the predicted environmental concentrations (PECs) in receiving waters are generally low. researchgate.net For instance, even under low-flow conditions, the PECs for similar surfactants are typically below the predicted no-effect concentrations for aquatic organisms in the vast majority of locations. researchgate.net

However, the levels of alkyl sulfates can vary depending on the distance from the wastewater treatment plant outfall, with concentrations generally decreasing further away from the source. nih.gov While the risk to aquatic life is generally considered low for commonly used anionic surfactants, it is still important to monitor their levels in the environment. nih.govnih.gov

Novel Alkylsulfatase Enzymes in Microbial Degradation

The biodegradation of alkyl sulfates is mediated by specific enzymes called alkylsulfatases. These enzymes play a pivotal role in the initial breakdown of the surfactant molecule.

Identification and Characterization of Specific Alkylsulfatases (e.g., P1, P2)

Research has led to the identification and characterization of several alkylsulfatases from various microorganisms, particularly from the genus Pseudomonas. nih.govnih.gov For example, Pseudomonas sp. strain C12B is known to produce two primary alkylsulfatases, designated as P1 and P2. nih.gov

The production of these enzymes can be either constitutive or inducible. The P1 enzyme is considered constitutive, meaning it is produced by the bacterium regardless of the presence of a specific substrate. nih.gov In contrast, the P2 enzyme is inducible and is only expressed in the presence of an alkyl sulfate substrate. nih.gov

Further studies have identified other alkylsulfatases with specificities for different types of alkyl sulfates. For instance, enrichment culturing from activated sewage sludge has led to the isolation of Pseudomonas strains capable of degrading branched primary alkyl sulfates, a process involving novel alkylsulfatases. nih.govnih.gov One such strain, AE-A, was found to produce up to three different alkylsulfatases depending on the growth conditions. nih.govnih.gov

| Enzyme | Source Organism | Regulation | Substrate Specificity |

| P1 | Pseudomonas sp. C12B | Constitutive | Linear primary alkyl sulfates |

| P2 | Pseudomonas sp. C12B | Inducible | Linear primary alkyl sulfates |

| AP1 | Pseudomonas sp. AE-A | Constitutive | Weakly active on SDS and 2-butyloctyl sulfate nih.govnih.gov |

| AP2 | Pseudomonas sp. AE-A | Inducible | Active on 2-butyloctyl sulfate, not on SDS nih.govnih.gov |

| AP3 | Pseudomonas sp. AE-A | Inducible | Active on SDS, not on 2-butyloctyl sulfate nih.gov |

| DP1 | Pseudomonas sp. AE-D | Inducible | Active on 2-butyloctyl sulfate, not on SDS nih.govnih.gov |

This table summarizes the characteristics of various identified alkylsulfatases.

Enzymatic Specificity Towards Branched and Linear Alkyl Sulfates

A key finding in the study of alkylsulfatases is their specificity towards the structure of the alkyl sulfate. The enzymes responsible for degrading linear primary alkyl sulfates, like the P1 and P2 enzymes from Pseudomonas sp. C12B, are generally not effective against branched alkyl sulfates. cleaninginstitute.orgnih.govnih.gov

However, microorganisms have evolved novel enzymes to handle these more complex structures. For example, Pseudomonas sp. strain AE-A, when grown on the branched alkyl sulfate 2-butyloctyl sulfate, produces a specific enzyme (AP2) that is active on this branched substrate but not on the linear sodium dodecyl sulfate (SDS). nih.govnih.gov Similarly, Pseudomonas sp. strain AE-D produces an enzyme (DP1) with specificity for 2-butyloctyl sulfate. nih.govnih.gov

Computational Chemistry and Theoretical Modeling of Sulfuric Acid, Monooctadecyl Ester Systems

Molecular Dynamics Simulations of Interfacial and Assembly Phenomena

Molecular dynamics (MD) simulations are a cornerstone of computational studies on surfactant systems, including octadecyl sulfate (B86663). These simulations model the movement of atoms and molecules over time based on the principles of classical mechanics, allowing for the observation of dynamic processes like surfactant aggregation and adsorption at interfaces.

The behavior of alkyl sulfate surfactants like octadecyl sulfate at interfaces is crucial for their applications. MD simulations have been extensively used to study shorter-chain analogs, such as sodium dodecyl sulfate (SDS), providing a framework for understanding the behavior of octadecyl sulfate.

Simulations show that at a water-vapor interface, SDS molecules tend to form aggregates even at low surface coverages. nih.govresearchgate.net The hydrophobic alkyl tails orient away from the water phase and into the vapor, while the charged sulfate headgroups remain in the aqueous phase. nih.gov In contrast, at a water-organic (e.g., decane (B31447) or oil) interface, the surfactant molecules are typically distributed more homogeneously. nih.govresearchgate.net The dispersion attraction between the hydrocarbon tails of the surfactant and the organic phase molecules helps to overcome the electrostatic repulsion between the negatively charged head groups, leading to a more uniform monolayer at the interface. researchgate.net

For octadecyl sulfate, with its longer C18 alkyl chain, the hydrophobic interactions would be significantly stronger than for SDS (C12). This increased hydrophobicity would likely lead to even more pronounced aggregation at the water-vapor interface and stronger adsorption at water-organic interfaces. The orientation of the octadecyl sulfate molecule is expected to be with its hydrophobic chain immersed in and parallel to the lipid tails or organic phase, while its sulfate group remains at the hydrophilic interface between water and the non-aqueous phase. iphy.ac.cn The increased chain length would also be expected to influence the interfacial thickness and tension. Studies on similar surfactants have shown that the miscibility of the alkyl tail with the organic phase is a key factor, and a closer match in length between the surfactant tail and the organic molecules can lead to more stable interfaces and lower interfacial tension. acs.org

Table 1: Comparison of Surfactant Behavior at Different Interfaces (Based on SDS Simulations)

| Interface Type | Surfactant Distribution | Driving Forces |

| Water-Vapor | Tends to form aggregates at low coverage. nih.govresearchgate.net | Hydrophobic effect driving tails away from water; headgroup repulsion. |

| Water-Organic | More homogeneously distributed. nih.govresearchgate.net | Dispersion attraction between alkyl tails and organic phase. researchgate.net |

The ability of amphiphiles like octadecyl sulfate to self-assemble into various structures is a defining characteristic. Computational analysis, particularly MD simulations, allows for the detailed study of the configurational properties of these assemblies. The self-assembly process is driven by the hydrophobic effect, which encourages the aggregation of the nonpolar alkyl tails to minimize their contact with water, and by electrostatic interactions among the charged headgroups. nih.gov

Simulations of SDS have shown that factors such as the force field parameters used in the simulation, particularly the Lennard-Jones parameters for the ions and the water model, can significantly impact the predicted structure of micelles. nih.govacs.org Incorrect parameters can lead to artificially strong binding of counterions (like Na+) to the sulfate headgroups, which over-screens electrostatic repulsion and can cause the simulated micelles to adopt unrealistic, non-spherical shapes like bicelles. nih.govacs.org

For octadecyl sulfate, the longer alkyl chain would increase the hydrophobic driving force for aggregation, likely leading to a lower critical micelle concentration (CMC) compared to SDS. The larger size of the hydrophobic tail would also influence the geometry of the resulting supramolecular structures. The balance between the hydrophobic attraction of the tails and the electrostatic repulsion of the headgroups dictates the final morphology, which can range from spherical or cylindrical micelles to more complex structures like lamellae. researchgate.net

Computational Approaches for Protein-Surfactant Interactions

The interaction between surfactants and proteins is of immense interest in biochemistry and pharmacology. Computational methods such as MD simulations and molecular docking are invaluable for elucidating the mechanisms of these interactions at an atomic level.

MD simulations and molecular docking are used to predict and analyze the binding of alkyl sulfate molecules to proteins. Docking calculations can predict the preferred binding sites and binding affinity of a surfactant molecule on the protein surface, while MD simulations provide a dynamic picture of the interaction and any subsequent conformational changes. nih.gov

Studies involving various proteins and SDS have revealed that the initial binding is often driven by electrostatic interactions between the negatively charged sulfate headgroup and positively charged amino acid residues (like lysine (B10760008) and arginine) on the protein surface. nih.govresearchgate.net Following this initial association, the hydrophobic alkyl tail can insert itself into hydrophobic pockets or regions of the protein. nih.gov

For octadecyl sulfate, its long C18 tail would lead to significantly stronger hydrophobic interactions compared to SDS. Docking studies on similar sulfate-containing molecules with proteins like bovine serum albumin (BSA) have calculated binding scores and identified key interacting residues. nih.gov For example, interactions can involve conventional hydrogen bonding as well as alkyl and pi-alkyl interactions with amino acid residues like lysine and tyrosine. nih.gov

Table 2: Example of Calculated Thermodynamic and Docking Parameters for a Sulfate Metabolite with Bovine Serum Albumin (BSA)

| Parameter | Value | Interpretation |

| Binding Score (Docking) | -5.28 Kcal mol⁻¹ nih.gov | Indicates a favorable and spontaneous binding interaction. |

| Binding Constant (Kb) | 0.48 x 10⁵ Lmol⁻¹ nih.gov | Signifies a strong binding interaction between the molecule and BSA. |

| Gibbs Free Energy (ΔG°) | -26.257 KJmol⁻¹ nih.gov | The negative value indicates a spontaneous binding process. |

| Enthalpy (ΔH°) | 28.74 KJmol⁻¹ nih.gov | The positive value suggests the process is endothermic. |

| Entropy (ΔS°) | 8.49 Jmol⁻¹K⁻¹ nih.gov | The positive value indicates that hydrophobic forces are the main drivers of the interaction. |

Note: Data is for 4-ethyl phenyl sulfate with BSA and serves as an illustrative example of the types of parameters calculated in such studies. nih.gov

Surfactants can have a profound effect on protein stability, ranging from stabilization to denaturation. At low concentrations, surfactants may bind to proteins without causing significant structural changes. However, at higher concentrations, particularly above the CMC, the cooperative binding of surfactant molecules can disrupt the native tertiary and secondary structure of the protein, leading to unfolding. acs.org

MD simulations can track conformational changes in a protein upon interaction with surfactant molecules. researchgate.net These changes can include the loss of alpha-helical or beta-sheet content. acs.org The stability of a protein in the presence of a surfactant like octadecyl sulfate is a balance of forces. unc.edu The hydrophobic interactions between the surfactant's alkyl chain and the protein's nonpolar residues can destabilize the folded state. nih.gov

Proteins with certain structural features, such as a high content of β-sheet structure and oligomeric organization, have been observed to be more resistant to denaturation by SDS. acs.org This resistance is linked to their kinetic stability, meaning they have a high energy barrier to unfolding. acs.org Given the greater hydrophobicity of octadecyl sulfate, it would be expected to be a more potent denaturant than SDS at equivalent concentrations, as the stronger hydrophobic interactions would provide a greater driving force for protein unfolding.

Prediction of Supramolecular Structures and Energetics

Computational modeling is instrumental in predicting the formation and energetic stability of the complex, self-assembled structures formed by amphiphiles. These models help to rationalize the emergence of diverse morphologies from simple molecular components.

The self-assembly of amphiphiles like octadecyl sulfate into structures such as micelles, vesicles, and lamellae is governed by thermodynamics. acs.org The shape and size of the resulting aggregates can be predicted using concepts like the critical packing parameter (Cpp), which relates the volume of the hydrophobic tail, the area of the hydrophilic headgroup at the aggregate interface, and the maximum effective length of the tail. researchgate.net

Coarse-grained (CG) MD simulations are particularly well-suited for studying these large-scale assembly processes. acs.org In CG models, groups of atoms are represented as single "beads," which significantly reduces the computational cost and allows for the simulation of larger systems over longer timescales. These simulations can predict the phase behavior of surfactant systems and identify the molecular design rules that lead to the formation of specific nanostructures, such as those with cubic or hexagonal symmetries. For octadecyl sulfate, its large hydrophobic tail relative to its headgroup would favor the formation of structures with higher curvature, such as inverted micelles or lamellar phases, especially in comparison to shorter-chain surfactants. The energetics of these structures, including the free energy of micellization, can be calculated to determine their relative stability.

Modeling Self-Assembly in Binary and Multicomponent Systems

The self-assembly of sulfuric acid, monooctadecyl ester, both alone in a solvent (a binary system) and in the presence of other molecules (a multicomponent system), can be extensively studied using molecular dynamics (MD) simulations. These simulations model the movement of every atom in the system over time, governed by a set of equations known as a force field.

In a typical binary system, a simulation box is created containing molecules of this compound and a solvent, usually water. The molecules are initially placed in a random or pre-arranged configuration. The simulation then proceeds by calculating the forces between all atoms and updating their positions and velocities over small time steps. Over the course of the simulation, which can span from nanoseconds to microseconds, the surfactant molecules spontaneously aggregate to form structures like micelles or monolayers. The choice of force field, which includes parameters for bond lengths, angles, and non-bonded interactions, is critical for the accuracy of the simulation. For sulfate-containing surfactants, force fields like CHARMM36 and OPLS-AA have been used, with careful consideration of the parameters for the sulfate headgroup and its interaction with counterions and water. nih.gov